N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide
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Overview
Description
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Chloro-N-(4-methoxyphenyl)benzamide
- 4-Methoxyphenyl N-(4-(methylthio)phenyl)carbamate
- Tris(4-methoxyphenyl)amine
Uniqueness
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective .
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide, with the CAS number 941915-82-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H16N2O2S2
- Molecular Weight : 308.4 g/mol
- Structure : The compound features a thiazole ring, which is known for its diverse biological properties, linked to a methoxyphenyl group and a methylthio substituent.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
-
Anticancer Properties
- Thiazole-based compounds have been investigated for their anticancer activities. Studies indicate that modifications in the thiazole structure can enhance cytotoxic effects against cancer cell lines. For example, derivatives have shown the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by activating intrinsic apoptotic pathways.
- Modulation of Signaling Pathways : Thiazole derivatives can interfere with various signaling cascades, including those mediated by NF-kB and MAPK pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiazole derivatives, supporting the potential of this compound:
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-12-17(13-8-10-14(23-2)11-9-13)20-19(25-12)21-18(22)15-6-4-5-7-16(15)24-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPUAKXOGCWXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2SC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.